

# Early In Vitro Efficacy of Mitapivat (AG-348): A Technical Guide

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## Compound of Interest

Compound Name: Mitapivat Sulfate

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This technical guide provides an in-depth overview of the early in vitro studies that established the foundational efficacy of Mitapivat (AG-348), a first-in-class allosteric activator of the pyruvate kinase (PK) enzyme. Mitapivat is under investigation for the treatment of pyruvate kinase deficiency, a rare genetic disorder characterized by chronic hemolytic anemia.<sup>[1][2]</sup> This document details the drug's mechanism of action, presents quantitative data from key biochemical and cellular assays, outlines experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

## Mechanism of Action

Mitapivat is an orally available, small-molecule allosteric activator of the red blood cell isoform of pyruvate kinase (PKR).<sup>[3]</sup> It binds to a pocket at the dimer-dimer interface of the PKR tetramer, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).<sup>[4]</sup> This binding event induces a conformational change in the enzyme to its active R-state, thereby enhancing its catalytic activity.<sup>[1][4]</sup> By activating both wild-type and mutant PKR enzymes, Mitapivat aims to correct the underlying metabolic defects in red blood cells (RBCs) of patients with PK deficiency.<sup>[1][2]</sup> The enhanced PKR activity is expected to increase adenosine triphosphate (ATP) production and decrease levels of the upstream glycolytic intermediate 2,3-diphosphoglycerate (2,3-DPG), ultimately improving RBC health and reducing hemolysis.<sup>[3][5]</sup>

## Quantitative Data from In Vitro Studies

The following tables summarize the key quantitative findings from early in vitro and ex vivo studies of Mitapivat.

Table 1: Biochemical Activation of Pyruvate Kinase (PKR)

Enzyme Type	Parameter	Value	Reference
Recombinant Wild-Type PKR	AC50	29 ± 17 nM	<a href="#">[1]</a>
Wild-Type PKR in RBCs	AC50	62 nM	<a href="#">[6]</a>
Wild-Type PKR in RBCs	Fold Activation over DMSO control	~2.5-fold	<a href="#">[6]</a>

Table 2: Effects on ATP Levels in Red Blood Cells

Cell Type	Treatment	Parameter	Value	Reference
Healthy Donor RBCs	AG-348	AC50 for ATP increase	10.9 ± 7 nM	[1]
Healthy Donor RBCs	AG-348	Average ATP increase over DMSO	60%	[1]
PK-Deficient RBCs (15 patients)	AG-348 (24h ex vivo)	Mean fold increase in ATP	1.5-fold (range 1.0-2.2)	[4][7][8]
Healthy Control RBCs	AG-348 (24h ex vivo)	Mean fold increase in ATP	1.6-fold (range 1.4-1.8)	[4][7][8]
PK-Deficient RBCs	AG-348 (6h ex vivo)	Mean fold increase in ATP	1.4-fold (range 1.0-2.3)	[7]
Healthy Control RBCs	AG-348 (6h ex vivo)	Mean fold increase in ATP	1.5-fold (range 1.3-1.7)	[7]

Table 3: Effects on PK Enzymatic Activity in Red Blood Cells

Cell Type	Treatment	Parameter	Value	Reference
PK-Deficient RBCs (15 patients)	AG-348 (24h ex vivo)	Mean fold increase in PK activity	1.8-fold (range 1.2-3.4)	[4][7][8]
PK-Deficient RBCs	AG-348 (10 µM, 6h ex vivo)	Mean fold increase in PK activity	1.3-fold (range 1.0-2.0)	[4]
Healthy Control RBCs	AG-348 (24h ex vivo)	Mean fold increase in PK activity	2.3-fold (range 1.2-7.1)	[4]

Table 4: Effects on PK Thermostability in Red Blood Cells

Cell Type	Treatment	Parameter	Value	Reference
PK-Deficient RBCs	AG-348 (ex vivo)	Increase in residual activity vs. vehicle	1.4 to >10-fold	[7][8]
PK-Deficient RBCs	AG-348 (2 $\mu$ M, 2h in lysates)	Mean residual PK activity	58% (range 0-115%)	[9]
Healthy Control RBCs	AG-348 (2 $\mu$ M, 2h in lysates)	Mean residual PK activity	106% (range 99-111%)	[9]

## Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

### Recombinant PKR Activity Assay

Objective: To determine the direct activating effect of Mitapivat on purified recombinant PKR enzyme.

Methodology:

- Recombinantly express and purify wild-type PKR enzyme.
- Prepare a reaction mixture containing a buffer system (e.g., Tris-HCl), co-factors (e.g., MgCl<sub>2</sub>, KCl), substrates (phosphoenolpyruvate [PEP] and adenosine diphosphate [ADP]), and the coupling enzyme lactate dehydrogenase (LDH).
- Add varying concentrations of Mitapivat (AG-348) or DMSO (vehicle control) to the reaction mixture.
- Initiate the reaction by adding the purified PKR enzyme.
- Monitor the rate of NADH oxidation to NAD<sup>+</sup> (a product of the LDH-coupled reaction) by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
- Calculate the enzyme activity and plot it against the Mitapivat concentration.

- Determine the AC50 value (the concentration of Mitapivat that produces 50% of the maximum activation) by fitting the data to a dose-response curve.[\[1\]](#)

## Ex Vivo Treatment of Red Blood Cells

Objective: To assess the effect of Mitapivat on PK activity and ATP levels in intact red blood cells from healthy donors and patients with PK deficiency.

Methodology:

- Collect whole blood samples from healthy volunteers or patients with a confirmed diagnosis of PK deficiency.
- Isolate RBCs by centrifugation and washing to remove plasma and other blood components.
- Resuspend the purified RBCs or use whole blood in a suitable buffer (e.g., phosphate-buffered saline with glucose, adenine, and mannitol) for incubation.[\[10\]](#)
- Incubate the RBCs at 37°C in the presence of varying concentrations of Mitapivat (e.g., up to 10  $\mu$ M) or DMSO as a control for specified durations (e.g., 6, and 24 hours).[\[4\]](#)[\[10\]](#)
- Following incubation, lyse the RBCs to prepare cell lysates.
- Measure PK activity in the lysates using a spectrophotometric assay similar to the one described for the recombinant enzyme, often with a low, non-saturating concentration of the substrate PEP (e.g., 0.5 mM) to be more sensitive to activators.[\[4\]](#)
- Measure intracellular ATP levels in the lysates using a commercially available luminescence-based assay, such as the CellTiter-Glo® assay.[\[10\]](#)
- Normalize the results to the amount of protein or hemoglobin in the lysate.

## PKR Thermostability Assay

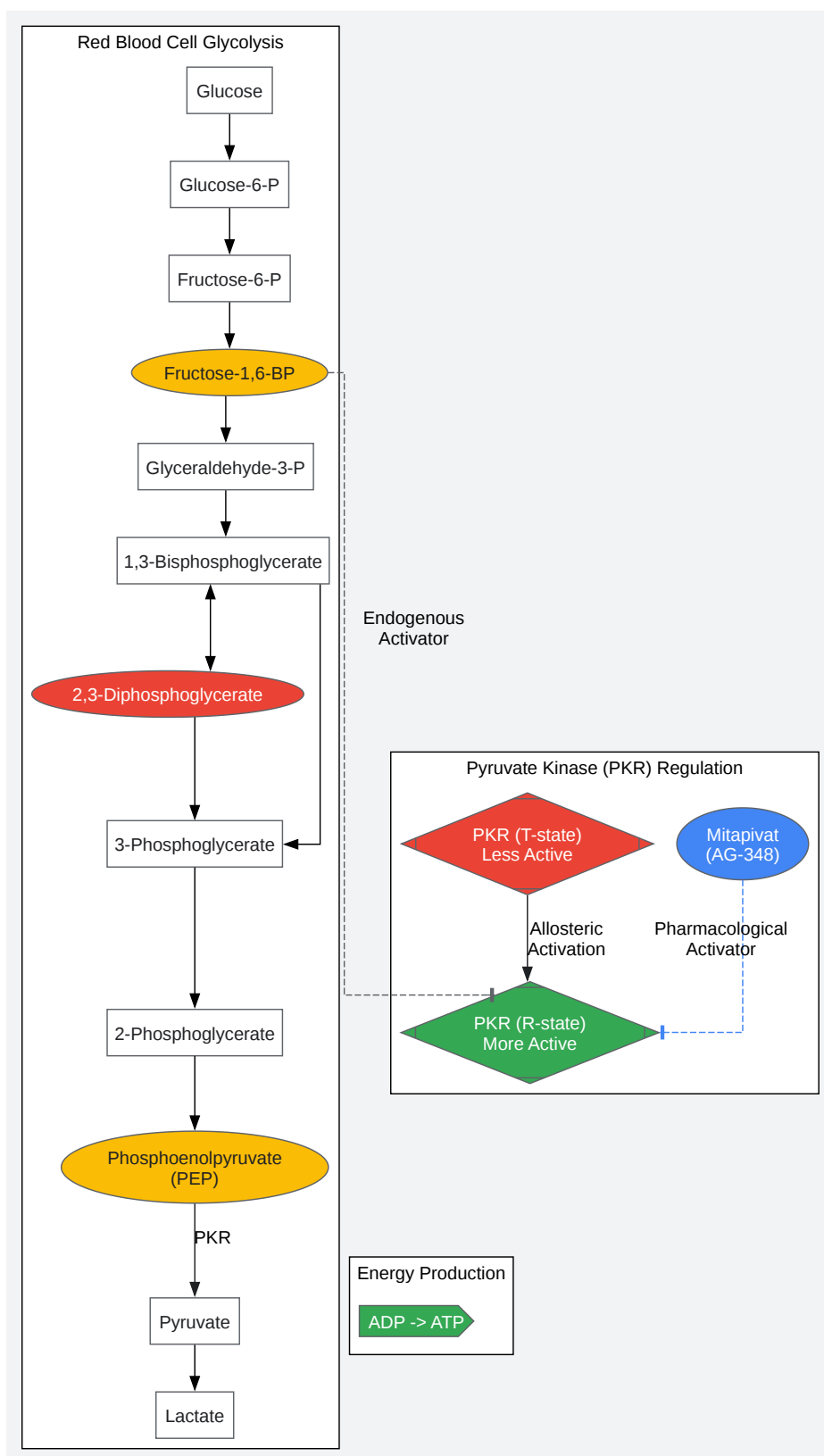
Objective: To evaluate the effect of Mitapivat on the stability of the PKR enzyme, which is often reduced in PK deficiency.

Methodology:

- Prepare RBC lysates from patients and healthy controls.
- Incubate the lysates with Mitapivat (e.g., 2  $\mu$ M) or a vehicle control for a specified period (e.g., 2 hours) at 37°C.[9]
- Subject the treated lysates to a heat challenge at a specific temperature (e.g., 53°C) for a defined duration.
- Measure the remaining (residual) PK activity in the heat-treated lysates using the standard PK activity assay.
- Express the residual activity as a percentage of the activity in a non-heat-treated control sample. An increase in residual activity in the Mitapivat-treated samples indicates enhanced enzyme stability.[7][9]

## Visualizations: Pathways and Workflows

### Glycolytic Pathway and Mitapivat's Mechanism of Action

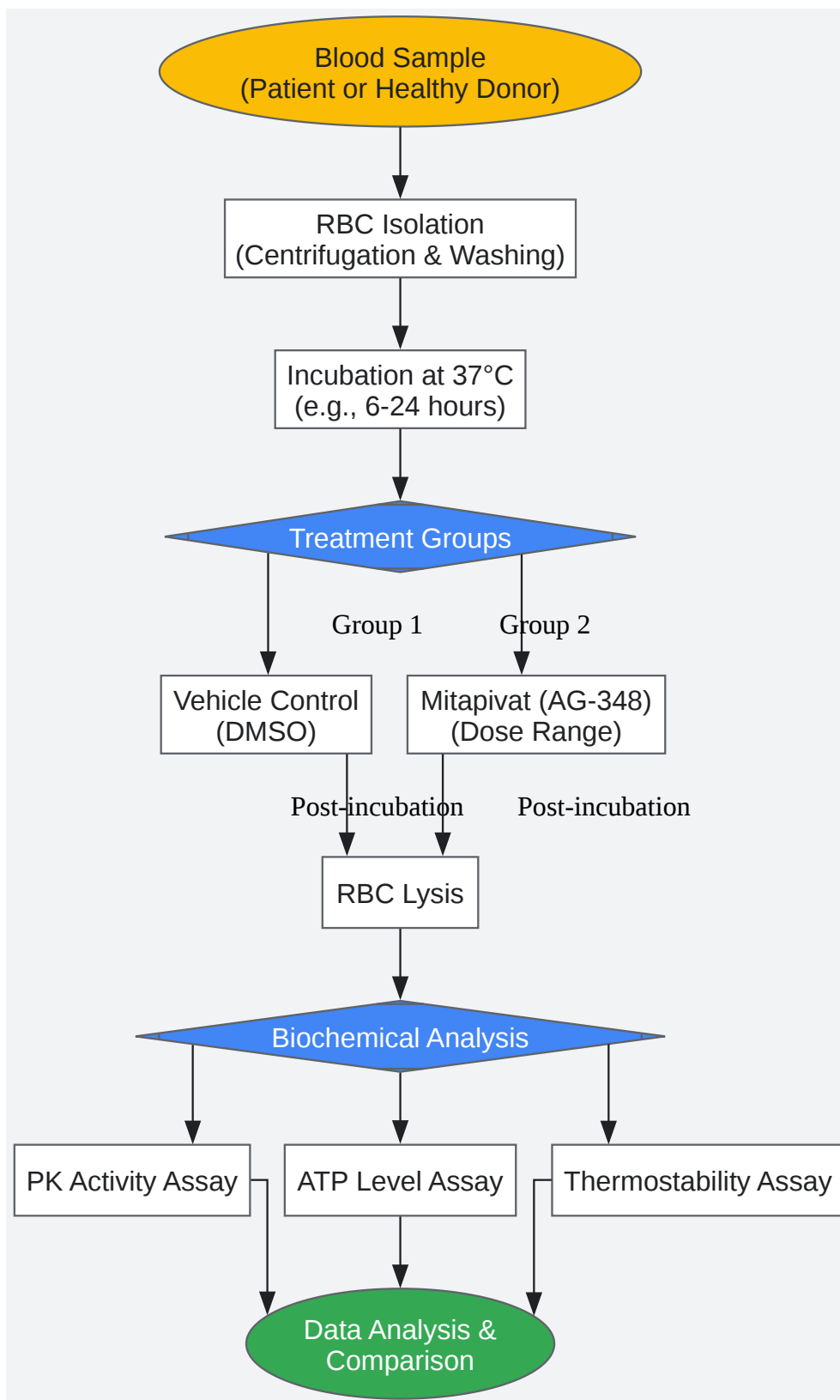


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Caption: Mitapivat allosterically activates PKR, enhancing the conversion of PEP to pyruvate and boosting ATP production.

## Experimental Workflow for Ex Vivo RBC Studies





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